

Alflutinib: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] Developed by Hansoh Pharma, Alflutinib is designed to selectively target both the initial EGFR-sensitizing mutations and the acquired T790M resistance mutation, a common mechanism of resistance to first and second-generation EGFR TKIs.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Alflutinib, tailored for professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action

The development of third-generation EGFR inhibitors was driven by the clinical need to overcome the T790M "gatekeeper" mutation, which renders earlier generations of TKIs ineffective.[1] **Alflutinib** was discovered through a focused drug discovery program aimed at identifying a covalent inhibitor that could form an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification allows for potent and sustained inhibition of the mutant EGFR protein.[2]

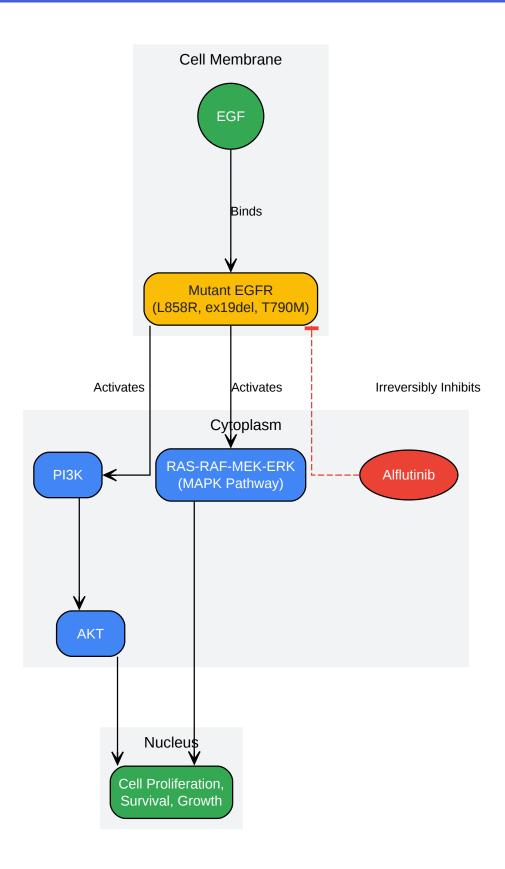
Alflutinib's mechanism of action is centered on its highly selective and irreversible inhibition of mutant EGFR. It potently inhibits EGFR with sensitizing mutations (such as exon 19 deletions



and the L858R point mutation) as well as the T790M resistance mutation.[2] By blocking the tyrosine kinase activity of these mutant receptors, **Alflutinib** effectively downregulates key downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation, survival, and growth.[2] A key advantage of **Alflutinib** is its selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its more favorable safety profile compared to earlier generation inhibitors, with a reduction in off-target effects like skin rash and diarrhea.[2]

EGFR Signaling Pathway Inhibition by Alflutinib





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Caption: Simplified EGFR signaling pathway and the inhibitory action of Alflutinib.

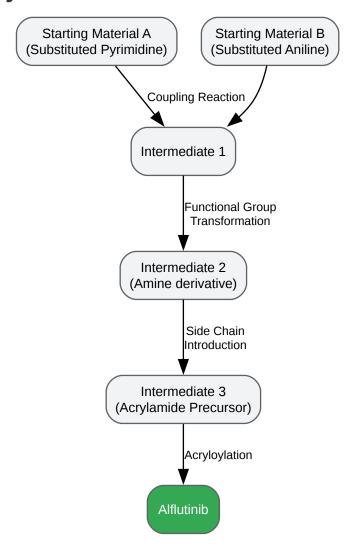


Synthesis Pathway of Alflutinib

The synthesis of **Alflutinib** is a multi-step process. While specific patented routes may vary, a representative synthetic pathway is outlined below. This pathway involves the construction of the core pyrimidine scaffold followed by the introduction of the key side chains, culminating in the formation of the acrylamide "warhead" responsible for the covalent interaction with the EGFR kinase.

A detailed, step-by-step experimental protocol with specific reaction conditions is proprietary and not fully disclosed in the public domain. The following represents a generalized scheme based on available chemical literature for similar compounds.

Generalized Synthetic Scheme



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Caption: A high-level overview of a potential synthetic route to **Alflutinib**.

Quantitative Data Summary

Alflutinib has demonstrated significant clinical activity in patients with EGFR T790M-positive NSCLC. The following tables summarize key efficacy and pharmacokinetic data from clinical studies.

Table 1: Clinical Efficacy of Alflutinib in EGFR T790M+ NSCLC Patients

Dose Group	Overall Response Rate (ORR)	CNS Overall Response Rate (ORR)
40 mg	83.3% (5/6)	50.0% (1/2)
80 mg	77.8% (35/45)	100.0% (4/4)
160 mg	78.0% (39/50)	66.7% (6/9)
240 mg	66.7% (10/15)	50.0% (1/2)

Data from a dose-expansion study in patients with advanced NSCLC with confirmed EGFR T790M mutation.[1][3]

Table 2: Pharmacokinetic Parameters of Alflutinib



Dose	AUC0-24 (ng·h/mL) at Steady State
40 mg	Data not specified
80 mg	Increased ~100% from 40 mg
160 mg	Increased ~50% from 80 mg
240 mg	Increased ~25% from 160 mg
AUC (Area Under the Curve) data indicates a less than proportional increase with dose, suggesting potential auto-induction of metabolism.[1]	

Table 3: Preclinical Efficacy in a Xenograft Model

Treatment Group (once daily)	Average Tumor Growth Inhibition
Alflutinib (10 mg/kg)	87%
Alflutinib (30 mg/kg)	100%
Osimertinib (10 mg/kg)	97%
Afatinib (30 mg/kg)	No notable inhibition
Gefitinib (100 mg/kg)	No notable inhibition
Data from a patient-derived xenograft model (LU1868) expressing EGFR L858R and T790M mutations.[4]	

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of EGFR inhibitors like **Alflutinib**. These are generalized methods and may not reflect the exact protocols used by the developers of **Alflutinib**.

EGFR (T790M) Kinase Activity Assay (Luminescent)



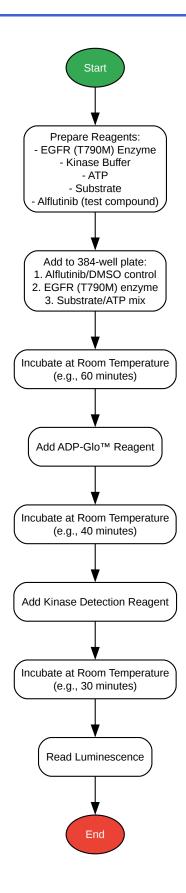
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This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.

Workflow:





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Caption: Workflow for a typical luminescent EGFR kinase assay.



Methodology:

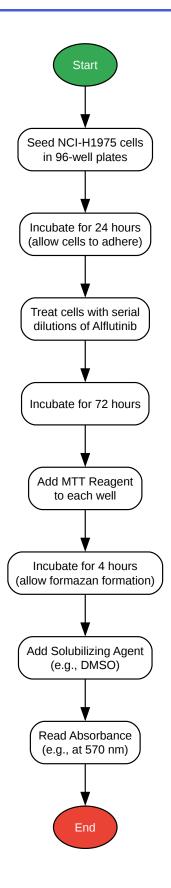
- Reagent Preparation: Prepare EGFR (T790M) kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[5] Prepare serial dilutions of Alflutinib in DMSO.
- Reaction Setup: In a 384-well plate, add 1 μ L of **Alflutinib** dilution or DMSO control. Add 2 μ L of diluted EGFR (T790M) enzyme.
- Initiate Reaction: Start the kinase reaction by adding 2 μL of a substrate/ATP mixture.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional
 to the ADP produced and inversely proportional to the inhibitory activity of Alflutinib.
 Calculate IC50 values from the dose-response curve.[5]

Cell Viability Assay (MTT Assay) in NCI-H1975 Cells

This assay assesses the effect of **Alflutinib** on the proliferation of NSCLC cells harboring the T790M mutation.

Workflow:





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Caption: Workflow for a typical MTT cell viability assay.



Methodology:

- Cell Seeding: Plate NCI-H1975 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment: The following day, treat the cells with a range of concentrations of Alflutinib. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours.
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
- Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a
 microplate reader. The absorbance is directly proportional to the number of viable cells.
 Calculate the percentage of cell viability relative to the vehicle control and determine the
 IC50 value.[6]

Conclusion

Alflutinib is a potent, third-generation EGFR TKI that effectively targets both sensitizing and T790M resistance mutations in NSCLC. Its discovery and development represent a significant advancement in targeted cancer therapy, offering a valuable treatment option for patients who have developed resistance to earlier-generation inhibitors. The synthesis of Alflutinib involves a complex multi-step process to construct the specific chemical scaffold required for its covalent and selective inhibition of mutant EGFR. Preclinical and clinical data have demonstrated its robust anti-tumor activity and a manageable safety profile, solidifying its role in the management of EGFR-mutated NSCLC. Further research and clinical trials are ongoing to explore its full therapeutic potential.[3]



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